C5 vs. C6 Homolog Comparison: Molecular Weight, Hydrophobicity, and Conjugated System Length Distinction
2,4-Pentadienoic acid (C5) exhibits a molecular weight of 98.10 g/mol compared to 112.13 g/mol for its C6 homolog sorbic acid (2,4-hexadienoic acid), representing a 12.5% lower molecular mass that directly influences molar reactivity and solubility . The pKa (predicted) of 2,4-pentadienoic acid is 4.47±0.10, whereas sorbic acid has an experimentally determined pKa of approximately 4.76 . This ~0.3 unit pKa difference translates to a roughly 2-fold difference in undissociated acid fraction at typical formulation pH ranges, affecting antimicrobial efficacy and membrane permeability . Additionally, 2,4-pentadienoic acid contains one fewer methylene unit, reducing its topological polar surface area (TPSA = 37.30 Ų) relative to sorbic acid, which alters logP and distribution behavior [1].
| Evidence Dimension | Molecular weight, acid dissociation constant (pKa), and conjugated chain length |
|---|---|
| Target Compound Data | MW = 98.10 g/mol; pKa (predicted) = 4.47±0.10; C5 backbone |
| Comparator Or Baseline | Sorbic acid (2,4-hexadienoic acid, CAS 110-44-1): MW = 112.13 g/mol; pKa (experimental) ≈ 4.76; C6 backbone |
| Quantified Difference | MW difference = 14.03 g/mol (12.5% lower); ΔpKa ≈ 0.3 units (∼2-fold difference in undissociated acid fraction at pH 4.5–5.0) |
| Conditions | Calculated/predicted pKa values; MW from standard molecular formula |
Why This Matters
The shorter C5 chain and lower pKa of 2,4-pentadienoic acid provide distinct formulation and reactivity parameters that cannot be achieved with sorbic acid, particularly where lower molecular weight or greater undissociated acid fraction at a given pH is required.
- [1] PubChem. Penta-2,4-dienoic acid (CID 642034) — computed physicochemical properties. View Source
